The synthesis of frakefamide involves several key steps typical of peptide synthesis. Common methods include:
Technical details regarding the synthesis typically involve protecting groups for amino acid side chains, coupling reagents such as dicyclohexylcarbodiimide (DCC), and purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product .
Frakefamide's molecular structure can be represented using various chemical notations:
C1=CC=C(C=C1)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C)C(=O)N2CC(C)C(=O)N2)=O)C(=O)N[C@H](C(N)=O)[C@H](O)C(=O)N3CC(C)C(=O)N3)=OInChI=1S/C30H34FN5O5/c1-19(2)30(39)33-24(36)23(35)22(34)21(32-19)8-6-4-3-5-7-9-10-11-12-13-14-15-16-17-18(25(40)41)26(42)43/h3-18H,21H2,1-2H3,(H,39)(H,40)(H,41)(H,42)(H,43)/t21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1The three-dimensional structure can be visualized using molecular modeling software to better understand its interactions with receptors.
Frakefamide undergoes several types of chemical reactions relevant to its function:
These reactions are critical for both its synthesis and its biological activity .
Frakefamide operates primarily through peripheral mu-opioid receptor agonism. Unlike centrally acting opioids, it does not cross the blood-brain barrier, which allows it to exert analgesic effects without causing central side effects such as respiratory depression. The mechanism involves:
Frakefamide exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC and mass spectrometry are often employed to assess purity and stability during formulation development .
Frakefamide has potential applications in various scientific fields:
Traditional opioid analgesics (e.g., morphine) target central μ-opioid receptors (MORs), yielding dose-limiting side effects like respiratory depression and sedation due to action in the brainstem and cortex [1] [9]. This spurred interest in peripherally restricted opioids that exploit MORs expressed in sensory neurons and immune cells of injured tissues, avoiding central nervous system (CNS) penetration [9]. Frakefamide (TFA) (chemical name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide trifluoroacetate) emerged as a solution—a synthetic fluorinated tetrapeptide with high MOR selectivity (sequence: Tyr-D-Ala-(p-F)Phe-Phe-NH₂ · CF₃COOH) [3] [7]. Its design incorporates:
Clinical Evidence of Peripheral Specificity:A pivotal double-blind trial compared Frakefamide (1.22 mg/kg IV) with morphine (0.11–0.43 mg/kg IV) and placebo in 12 volunteers. Key outcomes:
Structural Attributes of Frakefamide (TFA):
| Property | Value/Description | Functional Significance |
|---|---|---|
| Sequence | Tyr-D-Ala-(p-F)Phe-Phe-NH₂ | High μ-opioid receptor affinity; resists peptidases |
| Molecular Weight | 563.63 g/mol (free base); 677.64 g/mol (TFA salt) | Optimal for solubility and infusion stability |
| BBB Penetration | Undetectable | Avoids central side effects (e.g., respiratory depression) |
| Primary Target | Peripheral μ-opioid receptors | Site-specific analgesia in inflamed tissues |
Frakefamide exemplifies the "peripheral selectivity" paradigm, revealing mechanistic insights into opioid signaling:
Comparative Analgesic Strategies:
| Strategy | Mechanism | Advantages | Limitations | |
|---|---|---|---|---|
| Frakefamide (TFA) | Peripheral MOR agonist | No respiratory depression; localized effects | Transient myalgia; limited clinical progress | |
| Stauntonia saponins | TRPV1 antagonism + GABAergic modulation | Multi-target anti-inflammatory action | Complex pharmacokinetics | [6] |
| Endogenous opioids | Immune cell-derived β-endorphin | Context-specific (inflammation-dependent) | Requires intact immune response | [9] |
Impact on Drug Design:Frakefamide’s clinical limitations (shelved after Phase II trials despite efficacy [3]) highlight challenges in peripheral opioid development:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1